![molecular formula C15H14N4O2 B12162697 3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-Dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a unique isoxazolo[5,4-b]pyridine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and isoxazole rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the construction of the pyridine ring and subsequent functionalization.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine.
Pyridine Ring Construction: The pyridine ring can be introduced through a condensation reaction involving a suitable aldehyde and an amine. This step may require the use of a catalyst such as acetic acid and is typically performed under reflux conditions.
Functionalization: The final step involves the introduction of the carboxamide group and the pyridylmethyl substituent. This can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Ammonia or primary amines in ethanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. It shows promise in the following areas:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values have been reported as low as 32 µg/mL for certain bacterial strains .
- Anticancer Properties : Research has demonstrated that the compound can induce apoptosis in cancer cell lines. Mechanistic studies suggest that it operates through the modulation of oxidative stress pathways, enhancing reactive oxygen species (ROS) generation which leads to cell death .
- Anti-inflammatory Effects : In vivo studies have shown that this compound can reduce edema and inflammatory markers in murine models, indicating its potential use in treating inflammatory diseases .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical modifications, making it a versatile precursor for developing new pharmaceuticals and agrochemicals. The synthesis typically involves cyclization reactions with hydrazine derivatives and subsequent functional group modifications .
Case Studies and Research Findings
Numerous studies have highlighted the biological potential of this compound. Below is a summary of significant findings from various research efforts:
Study | Findings |
---|---|
Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
Study B | Showed that the compound induced apoptosis in human cancer cell lines through ROS generation. |
Study C | Evaluated the anti-inflammatory effects in murine models, showing reduced edema and inflammatory markers. |
These findings underscore the compound's relevance in drug discovery and development.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine: This compound shares the isoxazolo[5,4-b]pyridine core but differs in the substituents, which can lead to different chemical and biological properties.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a pyridine core, but with different functional groups, affecting its reactivity and applications.
Uniqueness
3,6-Dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and ring systems. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
3,6-Dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy, and related case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C13H14N4O2
- Molecular Weight : 258.28 g/mol
The structure includes an isoxazole ring fused with a pyridine moiety, which is known to influence its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Protein Kinases : Isoxazole derivatives have been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. For instance, they can inhibit Aurora A kinase and Janus kinases (JAK1 and JAK2), which are involved in tumor growth and metastasis .
- Induction of Apoptosis : Compounds within this class can activate caspase cascades leading to programmed cell death in cancer cells. This has been demonstrated in studies where isoxazole derivatives induced apoptosis through the activation of procaspase-3 .
- Anti-inflammatory Activity : Some isoxazole derivatives have shown anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are important in the inflammatory response .
Anticancer Activity
Several studies have evaluated the anticancer potential of isoxazole derivatives, including this compound. Notably:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed a significant reduction in cell viability in colorectal cancer cell lines compared to standard chemotherapeutics like fluorouracil .
Table 1: Comparative Cytotoxicity Data
Case Studies
- Colorectal Cancer Treatment : In a study published in Nature, a derivative similar to this compound was tested for its efficacy against primary colorectal cancer. The results indicated that the compound not only inhibited tumor growth but also had a favorable safety profile compared to traditional chemotherapeutics .
- Mechanistic Insights : Another study explored the mechanism behind the anticancer activity of isoxazole derivatives. It was found that these compounds could activate apoptotic pathways while inhibiting angiogenesis, thus preventing tumor growth and spread .
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
3,6-dimethyl-N-(pyridin-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-9-7-12(13-10(2)19-21-15(13)18-9)14(20)17-8-11-5-3-4-6-16-11/h3-7H,8H2,1-2H3,(H,17,20) |
InChI Key |
YSNLDSUJHHOWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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